
4-Trimethylammoniobutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by the presence of a trimethylammonium group attached to a butanal backbone. This compound is a metabolite found in various organisms, including humans and mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Trimethylammoniobutanal can be synthesized through the oxidation of 4-trimethylammoniobutanol. The reaction typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic oxidation of 4-trimethylammoniobutanol using metal catalysts. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Trimethylammoniobutanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 4-trimethylammoniobutanoic acid.
Reduction: The compound can be reduced to 4-trimethylammoniobutanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PCC and CrO3.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: 4-Trimethylammoniobutanoic acid.
Reduction: 4-Trimethylammoniobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Trimethylammoniobutanal has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-trimethylammoniobutanal involves its interaction with specific enzymes. For example, it can be converted into 4-trimethylammoniobutanoic acid through the action of the enzyme 4-trimethylaminobutyraldehyde dehydrogenase . This conversion is crucial in metabolic pathways related to the synthesis of L-carnitine .
Comparison with Similar Compounds
4-Trimethylammoniobutanoic acid: A derivative of 4-trimethylammoniobutanal, involved in the synthesis of L-carnitine.
Gamma-butyrobetaine: Another related compound, also a precursor to L-carnitine.
Uniqueness: this compound is unique due to its specific role in metabolic pathways and its ability to undergo various chemical reactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
64595-66-0 |
|---|---|
Molecular Formula |
C7H16NO+ |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
trimethyl(4-oxobutyl)azanium |
InChI |
InChI=1S/C7H16NO/c1-8(2,3)6-4-5-7-9/h7H,4-6H2,1-3H3/q+1 |
InChI Key |
OITBLCDWXSXNCN-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCC=O |
Canonical SMILES |
C[N+](C)(C)CCCC=O |
Key on ui other cas no. |
64595-66-0 |
physical_description |
Solid |
Synonyms |
gamma-trimethylaminobutyraldehyde trimethylaminobutyraldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


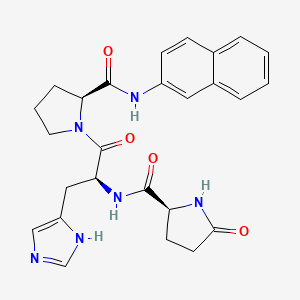

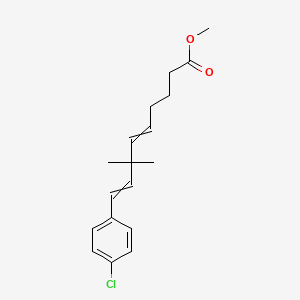
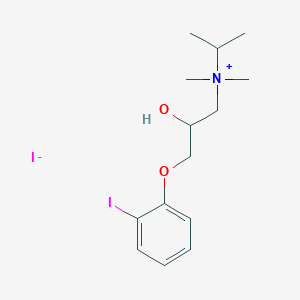
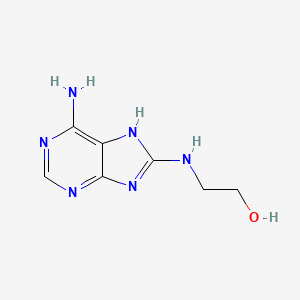





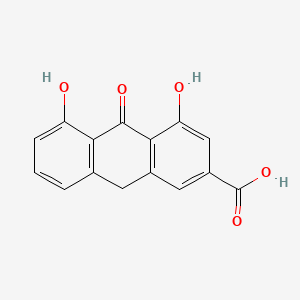
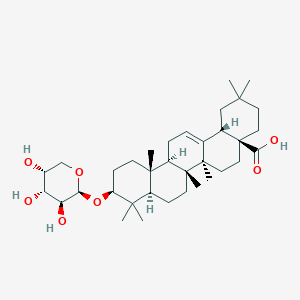
![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)

